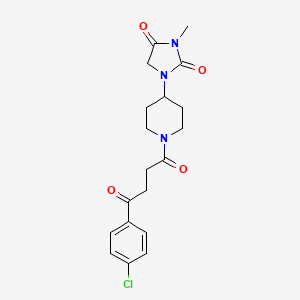
1-(1-(4-(4-Chlorophenyl)-4-oxobutanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-(4-Chlorophenyl)-4-oxobutanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H22ClN3O4 and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Biochemical Pathways
Given its potential targets, it may influence pathways related tometabolism and cellular signaling .
Result of Action
Based on its potential targets, it could influence cellular processes such asmetabolism and signaling , potentially leading to changes in cell function .
Biologische Aktivität
1-(1-(4-(4-Chlorophenyl)-4-oxobutanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a complex organic compound with significant potential in pharmacology. Its structure includes a piperidine ring and an imidazolidine core, which are known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H22ClN3O4
- Molecular Weight : 391.85 g/mol
- IUPAC Name : 1-[1-[4-(4-chlorophenyl)-4-oxobutanoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione
The compound's structure is characterized by the presence of a chlorophenyl group and functional moieties that contribute to its biological activity.
Antibacterial Activity
Research has shown that derivatives of compounds containing piperidine and oxadiazole moieties exhibit notable antibacterial properties. For instance, similar compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with cellular processes.
Enzyme Inhibition
The compound has potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. A study reported that certain synthesized derivatives displayed strong inhibitory activity against urease, with IC50 values significantly lower than the reference standard thiourea . This suggests that the compound could be explored for therapeutic applications in conditions where urease plays a critical role, such as in the treatment of urinary tract infections.
Study on Piperidine Derivatives
A comprehensive study synthesized a series of piperidine derivatives, including those with similar structures to our compound. The findings indicated that these derivatives exhibited a range of biological activities, including:
- Antibacterial Activity : Effective against multiple bacterial strains.
- Enzyme Inhibition : Strong AChE inhibitors, which are crucial for treating Alzheimer's disease.
The most active compounds showed IC50 values in the low micromolar range, indicating high potency .
Table: Summary of Biological Activities
| Activity Type | Target | IC50 Values (µM) | Remarks |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong | Effective against several strains |
| Bacillus subtilis | Moderate to Strong | ||
| Enzyme Inhibition | Acetylcholinesterase | Low Micromolar | Potential for Alzheimer’s treatment |
| Urease | 0.63 - 6.28 | Strong inhibitory effects observed |
Eigenschaften
IUPAC Name |
1-[1-[4-(4-chlorophenyl)-4-oxobutanoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-21-18(26)12-23(19(21)27)15-8-10-22(11-9-15)17(25)7-6-16(24)13-2-4-14(20)5-3-13/h2-5,15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXWYHZBGUAOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













